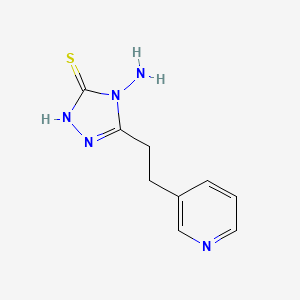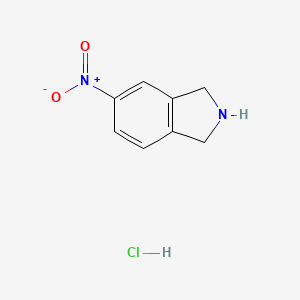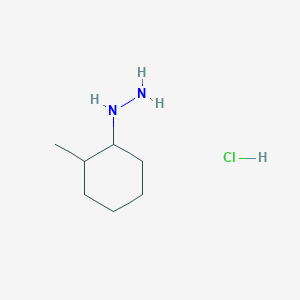
(3-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid
Overview
Description
“(3-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 871333-06-1 . It is offered by various manufacturers and suppliers .
Molecular Structure Analysis
The molecular formula of this compound is C10H11BN2O3S . Its InChI Code is 1S/C10H11BN2O3S/c14-9(13-10-12-4-5-17-10)7-2-1-3-8(6-7)11(15)16/h1-3,6,15-16H,4-5H2,(H,12,13,14) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 250.09 . It is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Applications in Nanotechnology and Material Science
(3-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid, a derivative of phenyl boronic acid, exhibits significant potential in nanotechnology and material science. The compound has been studied for its role in modulating the optical properties of single-walled carbon nanotubes (SWNTs). Specifically, phenyl boronic acids can be conjugated to polymers like polyethylene glycol to disperse SWNTs in aqueous solutions and quench their near-infrared fluorescence in response to saccharide binding. The structure of the boronic acid moiety greatly influences the photoluminescence quantum yield of the SWNTs, suggesting potential applications in creating saccharide sensors and exploring novel photonic materials (Mu et al., 2012).
Sensing and Detection Technologies
The compound also shows promise in the development of sophisticated sensing and detection technologies. A boronic acid derivative functionalized with an IOP moiety was synthesized to act as a sequential "on-off-on"-type relay fluorescence probe for Fe3+ and F- ions. This compound demonstrates high selectivity and sensitivity under physiological conditions, signifying its potential in environmental monitoring and healthcare applications (Selvaraj et al., 2019).
Moreover, cyclic-esterification of aryl boronic acids with dihydric alcohols has been identified as an effective method for screening organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This indicates potential applications in creating luminescent materials and displays (Zhang et al., 2018).
Biochemistry and Medical Diagnostics
In the field of biochemistry and medical diagnostics, phenyl boronic acids have been recognized for their ability to bind carbohydrates in water. They react with 1,2-diols in carbohydrates through a reversible covalent condensation pathway. This property is vital for medical diagnostics and studies involving carbohydrate recognition. 11B NMR spectroscopy has been employed to monitor the pKa and binding of phenyl boronic acids with diols, underscoring their significance in understanding the interactions vital for sensor development and disease diagnosis (Valenzuela et al., 2022).
Chemical and Biological Analysis
The boronic acid moiety is also instrumental in chemical and biological analysis. It has been used to detect bacteria through its affinity binding reaction with diol-groups on bacterial cell walls. This property is exploited in creating affinity sensors for bacteria detection, suggesting applications in healthcare, environmental monitoring, and food safety (Wannapob et al., 2010).
Catalysis
Furthermore, (3-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid and its derivatives have shown potential in catalysis. For instance, they have been used in boronic acid catalysis (BAC) to activate unsaturated carboxylic acids in dipolar [3+2] cycloadditions, producing small heterocyclic products of pharmaceutical interest. This highlights the role of such compounds in synthesizing pharmaceutically relevant molecules and enhancing chemical reactions through catalysis (Zheng et al., 2010).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and storing in a well-ventilated place .
properties
IUPAC Name |
[3-(4,5-dihydro-1,3-thiazol-2-ylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O3S/c14-9(13-10-12-4-5-17-10)7-2-1-3-8(6-7)11(15)16/h1-3,6,15-16H,4-5H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXDTFJXMNWUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=NCCS2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657340 | |
| Record name | {3-[(4,5-Dihydro-1,3-thiazol-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid | |
CAS RN |
871333-06-1 | |
| Record name | {3-[(4,5-Dihydro-1,3-thiazol-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide](/img/structure/B1386980.png)


![3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B1386988.png)




![{[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1386996.png)
![2-(3-Pyridinyl)-2,5-diazabicyclo[2.2.2]octane](/img/structure/B1386998.png)
![(3-Morpholin-4-ylpropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1386999.png)